

A Comparative Bioequivalence Study of Two Oral Flurbiprofen Formulations

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Compound of Interest		
Compound Name:	(S)-Flurbiprofen	
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This guide provides a detailed comparison of the bioequivalence of two 100 mg oral tablet formulations of Flurbiprofen: a test generic product and a branded reference product. The following sections present the key pharmacokinetic data, a comprehensive overview of the experimental methodology, and a workflow diagram of the study design, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Data Comparison

The bioequivalence of the two formulations was assessed by comparing key pharmacokinetic parameters following a single 100 mg oral dose administered to healthy adult male volunteers. The primary endpoints for bioequivalence assessment were the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1] The results, summarized in the tables below, indicate that the test formulation meets the criteria for bioequivalence to the reference product.

Table 1: Mean Pharmacokinetic Parameters of Test and Reference Flurbiprofen Formulations



Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	19,143.65 ± 4,321.87	19,164.22 ± 5,109.45
AUC0-t (ng·h/mL)	118,501.4 ± 21,345.6	111,339.8 ± 19,876.5
AUC0-∞ (ng·h/mL)	121,456.7 ± 22,543.2	114,287.1 ± 20,123.4
Tmax (h)	1.5 ± 0.5	1.6 ± 0.6
t1/2 (h)	3.5 ± 0.8	3.6 ± 0.7

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; SD: Standard Deviation.

Table 2: Bioequivalence Analysis of Test vs. Reference Formulation

Parameter	Geometric Mean Ratio (Test/Reference) (%)	90% Confidence Interval
Cmax	99.89	87.6% - 115.0%
AUC0-∞	106.31	100.5% - 111.18%

The 90% confidence intervals for the geometric mean ratios of both Cmax and AUC0-∞ fall within the conventional bioequivalence acceptance range of 80% to 125%.[2]

Experimental Protocols

A detailed methodology was followed to ensure the integrity and validity of the bioequivalence study results.

Study Design

The study was conducted as a single-dose, randomized, open-label, two-period, crossover study.[1][2] Twenty-four healthy adult male volunteers participated in the study.[2] Each subject



received a single 100 mg tablet of either the test or reference formulation in each study period, separated by a washout period of 15 days.[2]

Drug Administration and Sample Collection

After an overnight fast, subjects were administered a single 100 mg flurbiprofen tablet with water.[1] Blood samples were collected at predetermined time points up to 24 hours post-dosing.[1][2] Plasma was separated from the blood samples and stored frozen until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

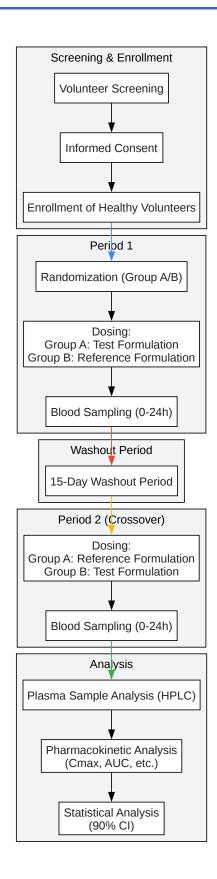
The concentration of flurbiprofen in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2]

- Chromatographic System: The HPLC system consisted of a pump, an autosampler, a UV detector, and a C18 column.[3]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution was used as the mobile phase.[3]
- Sample Preparation: Flurbiprofen was extracted from plasma samples using a liquid-liquid extraction technique.[4]
- Quantification: The concentration of flurbiprofen was quantified by comparing the peak area of the drug in the plasma samples to that of a standard curve.[3]

The analytical method was validated for its linearity, precision, accuracy, and sensitivity.[3]

Bioequivalence Study Workflow





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Caption: Workflow of the two-period crossover bioequivalence study.



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